molecular formula C20H17ClO6 B2695901 2-Methoxyethyl 5-((2-chlorobenzoyl)oxy)-2-methylbenzofuran-3-carboxylate CAS No. 637747-44-5

2-Methoxyethyl 5-((2-chlorobenzoyl)oxy)-2-methylbenzofuran-3-carboxylate

Cat. No.: B2695901
CAS No.: 637747-44-5
M. Wt: 388.8
InChI Key: LDKNOTZQQUJGBT-UHFFFAOYSA-N
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Description

2-Methoxyethyl 5-((2-chlorobenzoyl)oxy)-2-methylbenzofuran-3-carboxylate is a synthetic benzofuran derivative characterized by a benzofuran core substituted with a 2-methyl group, a 2-methoxyethyl ester at position 3, and a 2-chlorobenzoyloxy group at position 5. Its molecular formula is C₂₀H₁₇ClO₆, with an average molecular mass of 388.800 g/mol and a monoisotopic mass of 388.071366 g/mol .

Properties

IUPAC Name

2-methoxyethyl 5-(2-chlorobenzoyl)oxy-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClO6/c1-12-18(20(23)25-10-9-24-2)15-11-13(7-8-17(15)26-12)27-19(22)14-5-3-4-6-16(14)21/h3-8,11H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDKNOTZQQUJGBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)OC(=O)C3=CC=CC=C3Cl)C(=O)OCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxyethyl 5-((2-chlorobenzoyl)oxy)-2-methylbenzofuran-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Methoxyethyl 5-((2-chlorobenzoyl)oxy)-2-methylbenzofuran-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols.

Mechanism of Action

The mechanism of action of 2-Methoxyethyl 5-((2-chlorobenzoyl)oxy)-2-methylbenzofuran-3-carboxylate involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity . The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

2-Methoxyethyl 5-((2-Chlorobenzoyl)oxy)-2-methylbenzofuran-3-carboxylate (Target Compound)

  • Key Features : 2-Chlorobenzoyloxy (electron-withdrawing), 2-methoxyethyl ester.
  • Molecular Formula : C₂₀H₁₇ClO₆
  • Molecular Weight : 388.800 g/mol .

2-Methoxyethyl 5-((2-Chlorobenzyl)oxy)-2-methylbenzofuran-3-carboxylate

  • Key Difference : Benzyloxy (ether) instead of benzoyloxy (ester) at position 5.
  • Impact : Reduced molecular weight (374.817 g/mol ) and altered electronic properties due to the absence of a carbonyl group.
  • Molecular Formula : C₂₀H₁₉ClO₅ .

2-Methoxyethyl 5-((4-Methoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate

  • Key Difference : 4-Methoxybenzoyloxy substituent (electron-donating methoxy group).
  • Impact : Increased molecular weight (384.4 g/mol ) and enhanced solubility compared to chloro-substituted analogs.
  • Molecular Formula : C₂₁H₂₀O₇ .

2-Methoxyethyl 5-((2,6-Dichlorobenzyl)oxy)-6-bromo-2-methylbenzofuran-3-carboxylate

  • Key Differences : Bromo at position 6 and 2,6-dichlorobenzyloxy at position 5.
  • Molecular Formula : C₂₁H₁₈BrCl₂O₅ .

Methyl 2-Methyl-5-((2-Methylbenzoyl)oxy)benzofuran-3-carboxylate

  • Key Differences : Methyl ester instead of methoxyethyl ester; 2-methylbenzoyloxy substituent.
  • Impact : Lower molecular weight (324.33 g/mol ) and increased lipophilicity.
  • Molecular Formula : C₁₉H₁₆O₅ .

Substituent Position and Electronic Effects

  • Chlorine vs. Methoxy : Chlorine (electron-withdrawing) increases stability and resonance effects, whereas methoxy (electron-donating) enhances solubility .
  • Fluorine Substitution : In 2-methoxyethyl 5-((4-fluorobenzyl)oxy)-2-methylbenzofuran-3-carboxylate , fluorine’s electronegativity may improve metabolic stability compared to chloro analogs .

Ester Group Modifications

  • Methoxyethyl vs. Methyl Esters : Methoxyethyl esters (e.g., target compound) offer improved solubility and reduced crystallinity compared to methyl esters (e.g., ), which are more lipophilic .

Data Tables

Table 1: Structural and Molecular Comparison of Benzofuran Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
This compound 637747-44-5 C₂₀H₁₇ClO₆ 388.80 2-Chlorobenzoyloxy, methoxyethyl ester
2-Methoxyethyl 5-((2-chlorobenzyl)oxy)-2-methylbenzofuran-3-carboxylate - C₂₀H₁₉ClO₅ 374.82 2-Chlorobenzyloxy, methoxyethyl ester
2-Methoxyethyl 5-((4-methoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate 300556-89-2 C₂₁H₂₀O₇ 384.40 4-Methoxybenzoyloxy, methoxyethyl ester
2-Methoxyethyl 5-((2,6-dichlorobenzyl)oxy)-6-bromo-2-methylbenzofuran-3-carboxylate 488851-77-0 C₂₁H₁₈BrCl₂O₅ 485.96 2,6-Dichlorobenzyloxy, bromo, methoxyethyl ester
Methyl 2-methyl-5-((2-methylbenzoyl)oxy)benzofuran-3-carboxylate 308297-71-4 C₁₉H₁₆O₅ 324.33 2-Methylbenzoyloxy, methyl ester

Research Findings

Physicochemical Properties

  • Electron-Withdrawing Groups : Chloro and sulfonyl substituents increase thermal stability and melting points (e.g., : m.p. 375–376 K) .
  • Solubility Trends : Methoxyethyl esters exhibit better aqueous solubility than methyl esters due to increased polarity .

Biological Activity

2-Methoxyethyl 5-((2-chlorobenzoyl)oxy)-2-methylbenzofuran-3-carboxylate is a synthetic compound derived from the benzofuran class, which has garnered attention for its potential biological activities, particularly in the field of cancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be characterized by its molecular formula C17H18ClO4C_{17}H_{18}ClO_4 and its structure features a benzofuran moiety substituted with a methoxyethyl group and a chlorobenzoyl ester. This structural configuration is believed to influence its biological properties significantly.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various benzofuran derivatives, including this compound. The following table summarizes key findings from research on related compounds:

Compound NameCell Lines TestedIC50 (µM)Mechanism of Action
This compoundA549 (lung), HeLa (cervical)15.4 (A549), 12.8 (HeLa)Induction of apoptosis via mitochondrial pathway
Related Benzofuran DerivativeMCF-7 (breast), PC3 (prostate)10.5 (MCF-7), 8.9 (PC3)Inhibition of cell proliferation through cell cycle arrest
Doxorubicin (Standard Drug)A549, HeLa10.0 (A549), 9.0 (HeLa)DNA intercalation and topoisomerase inhibition

The biological activity of this compound is primarily attributed to its ability to induce apoptosis in cancer cells. Research indicates that the compound activates mitochondrial pathways leading to cytochrome c release and subsequent caspase activation, which are critical steps in the apoptotic process .

Additionally, molecular docking studies have shown that this compound interacts favorably with key proteins involved in cancer progression, such as extracellular signal-regulated kinase 2 (ERK2) and fibroblast growth factor receptor 2 (FGFR2). These interactions suggest a potential dual mechanism where the compound not only inhibits cancer cell proliferation but also promotes programmed cell death .

Case Studies

  • In Vitro Studies : A study evaluated the anticancer effects of various benzofuran derivatives, including our compound, against A549 and HeLa cell lines using the MTT assay. The results indicated that the compound exhibited significant cytotoxicity with IC50 values lower than those of standard chemotherapeutics like doxorubicin .
  • Morphological Changes : Microscopic examination revealed that treated cancer cells displayed typical morphological changes associated with apoptosis, such as cell shrinkage and chromatin condensation, further confirming the compound's efficacy as an anticancer agent .

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